molecular formula C12H6N2O4S B2361029 (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate CAS No. 2248324-98-1

(1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate

Cat. No.: B2361029
CAS No.: 2248324-98-1
M. Wt: 274.25
InChI Key: YINYSVHRTSMPBC-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate is a heterocyclic compound that combines the structural features of isoindoline and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate typically involves the reaction of isoindoline derivatives with thiazole carboxylates. One common method includes the condensation of isoindoline-1,3-dione with thiazole-4-carboxylic acid under reflux conditions in the presence of a suitable catalyst, such as SiO2-tpy-Nb, to yield the desired product with moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

(1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate is unique due to its combination of isoindoline and thiazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4S/c15-10-7-3-1-2-4-8(7)11(16)14(10)18-12(17)9-5-19-6-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINYSVHRTSMPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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